molecular formula C12H10O3S B1390929 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid CAS No. 666841-74-3

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B1390929
CAS No.: 666841-74-3
M. Wt: 234.27 g/mol
InChI Key: QBWDBOONGOMYNQ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C12H10O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methoxyphenyl group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid typically involves the condensation of 2-methoxybenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently cyclized to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar condensation and cyclization reactions, optimized for large-scale production. The use of efficient catalysts and reaction conditions would be crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of both a methoxyphenyl group and a carboxylic acid group on the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(2-methoxyphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-10-5-3-2-4-8(10)9-6-7-16-11(9)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWDBOONGOMYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655541
Record name 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666841-74-3
Record name 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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